N-(5-iodo-3-methylpyridin-2-yl)-4-(trifluoromethyl)benzamide
Description
N-(5-iodo-3-methylpyridin-2-yl)-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by a pyridine ring substituted with iodine (at position 5) and a methyl group (at position 3), coupled to a benzamide backbone bearing a trifluoromethyl group at the para position.
Properties
IUPAC Name |
N-(5-iodo-3-methylpyridin-2-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3IN2O/c1-8-6-11(18)7-19-12(8)20-13(21)9-2-4-10(5-3-9)14(15,16)17/h2-7H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOQZKFTDJLGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801184112 | |
| Record name | N-(5-Iodo-3-methyl-2-pyridinyl)-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801184112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477889-92-2 | |
| Record name | N-(5-Iodo-3-methyl-2-pyridinyl)-4-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477889-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Iodo-3-methyl-2-pyridinyl)-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801184112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(5-iodo-3-methylpyridin-2-yl)-4-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy against various targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyridine ring substituted with an iodine atom and a trifluoromethyl group on a benzamide moiety. Its chemical formula is C13H10F3N2O, and it has a molecular weight of approximately 284.23 g/mol.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease pathways. For instance, the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins .
Biological Activity Overview
- Antiviral Activity :
- Anticancer Properties :
- Inhibition of Enzymatic Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Iodine on pyridine | Increases binding affinity due to halogen bonding |
| Trifluoromethyl group | Enhances lipophilicity and membrane permeability |
| Benzamide moiety | Essential for interaction with target proteins |
Case Study 1: Antiviral Efficacy
In vitro studies demonstrated that derivatives of the compound exhibited significant antiviral activity against HIV, with a focus on maintaining efficacy against resistant strains. The most effective derivative showed an IC50 of 1.96 μM against reverse transcriptase .
Case Study 2: Anticancer Activity
A study evaluating the cytotoxic effects of related compounds on human cancer cell lines found that several derivatives had IC50 values below 30 μM, suggesting their potential as anticancer agents . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Structural Differences :
- Pyridine vs. Tetrazole: The primary compound features a pyridine ring, whereas this analog substitutes the pyridine with a 1-methyl-1H-tetrazol-5-yl group, a nitrogen-rich heterocycle known for enhancing metabolic stability.
- Additional Substituent : A methylsulfanyl group at position 3 introduces sulfur, which may influence solubility and redox properties.
Functional Implications :
- The sodium salt formulation enhances water solubility, critical for herbicidal applications .
- The tetrazole ring may improve resistance to enzymatic degradation compared to pyridine-based analogs.
5-Fluoro-N-(5-methylpyrimidin-4-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yloxy]benzamide ()
Structural Differences :
- Substituent Complexity: A triazolopyridinone moiety and a chiral pentyloxy group introduce stereochemical complexity and hydrogen-bonding sites.
- Fluorine vs.
Functional Implications :
- The triazolopyridinone moiety may confer kinase inhibitory activity, as seen in similar therapeutic agents .
- The chiral pentyloxy group could influence enantioselective interactions with biological targets.
2-(Pyridin-4-ylmethylamino)-N-[3-(trifluoromethyl)phenyl]benzamide ()
Structural Differences :
- Substituent Position : The trifluoromethyl group is at position 3 on the phenyl ring (vs. position 4 in the primary compound), altering electronic distribution.
- Linker Group: A pyridinylmethylamino group replaces the iodopyridine, introducing a flexible amine linker that may enhance conformational adaptability.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(5-iodo-3-methylpyridin-2-yl)-4-(trifluoromethyl)benzamide to minimize side reactions?
- Methodology : The compound’s synthesis involves coupling pyridine derivatives with benzamide precursors. Key steps include:
- Substituent Optimization : Bulky groups like the pivaloyl moiety (N-pivaloyloxy) are introduced to sterically hinder unwanted side reactions, as demonstrated in analogous benzamide syntheses .
- Reaction Conditions : Use dichloromethane as a solvent with triethylamine as a base for amidation, ensuring mild conditions (room temperature) to preserve sensitive functional groups .
- Purification : Employ gradient elution via flash chromatography (e.g., 10% methanol in dichloromethane) to isolate intermediates, followed by HPLC for final purity validation .
Q. What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm regioselectivity of iodination on the pyridine ring and trifluoromethyl group incorporation .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) to confirm stoichiometry .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650–1700 cm) and C-F stretches (1000–1300 cm) to track functional group integrity .
Intermediate Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in radical-mediated reactions?
- Methodology :
- Mechanistic Studies : The trifluoromethyl group stabilizes radical intermediates through electron-withdrawing effects, as observed in analogous benzamide derivatives undergoing homolytic N–N bond cleavage to form 1,1-diazene intermediates .
- Radical Trapping : Use TEMPO or BHT to quench radicals and confirm their role via ESR spectroscopy .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map radical stabilization energies and transition states .
Q. What strategies can resolve contradictory bioactivity data between in vitro and in vivo assays for this compound?
- Methodology :
- Metabolic Stability Testing : Assess hepatic microsomal stability to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, which may explain reduced efficacy in vivo .
- Proteomics Profiling : Apply SILAC labeling to identify off-target interactions that could mask intended activity .
Advanced Research Questions
Q. How can computational docking predict the binding affinity of this compound to bacterial AcpS-PPTase enzymes?
- Methodology :
- Glide XP Scoring : Use Schrödinger’s Glide XP to model hydrophobic enclosure and hydrogen-bonding interactions, incorporating water desolvation penalties .
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding mode stability, focusing on interactions with conserved residues (e.g., Arg45, Asp89) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for trifluoromethyl group substitutions to optimize binding .
Q. What experimental approaches validate the compound’s proposed dual-target mechanism against bacterial proliferation?
- Methodology :
- Enzyme Inhibition Assays : Measure IC values for AcpS-PPTase and Sfp-PPTase using P-labeled acyl carrier proteins .
- CRISPR-Cas9 Knockouts : Generate bacterial strains lacking AcpS or Sfp to isolate target-specific effects .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k, k) for both enzymes to confirm dual engagement .
Q. How do structural analogs with spirocyclic moieties compare in kinase inhibition profiles?
- Methodology :
- Kinase Panel Screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity trends .
- Crystal Structure Analysis : Resolve co-crystal structures (e.g., PDB) to map interactions with ATP-binding pockets .
- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects (e.g., iodine vs. bromine) with potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
